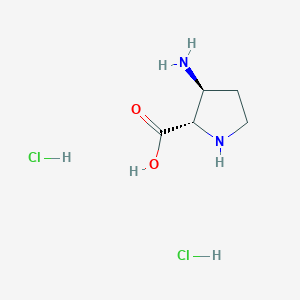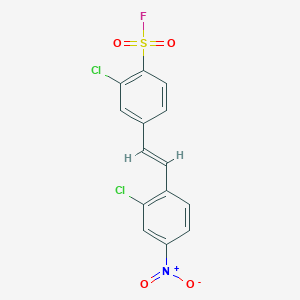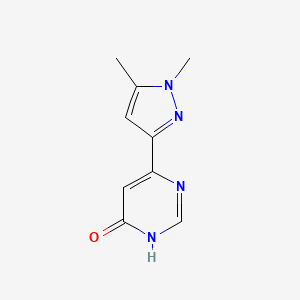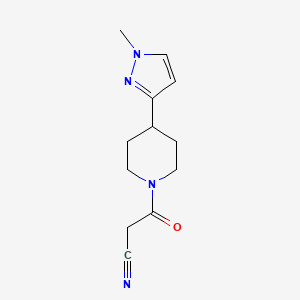
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxymethyl group and a phenoxy group. This compound is of interest due to its unique structure, which combines a cyclopentane ring with phenolic and hydroxymethyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a phenolic compound in the presence of a base to form the phenoxy-substituted cyclopentanone. This intermediate can then be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenoxy group can be reduced to a phenol using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phenols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound related to cyclopentanedione, often called methylcyclopentenolone.
Cyclopentenone: Contains a cyclopentane ring with a ketone and an alkene functional group.
Uniqueness
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with both phenolic and hydroxymethyl functionalities. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[[2-(hydroxymethyl)phenoxy]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)16-10-13(15)7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-10H2 |
InChI-Schlüssel |
VIQVLYLVBPUNGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(COC2=CC=CC=C2CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)






![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)






